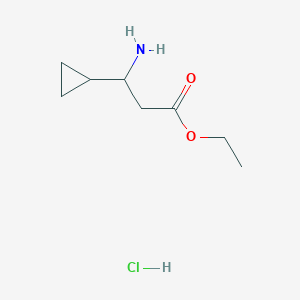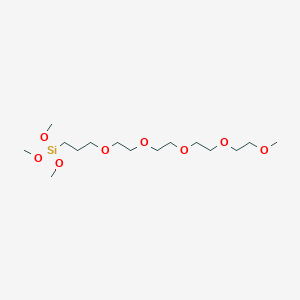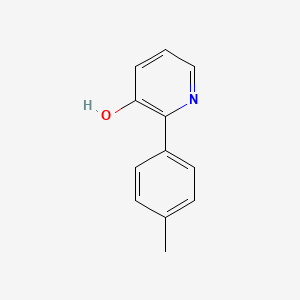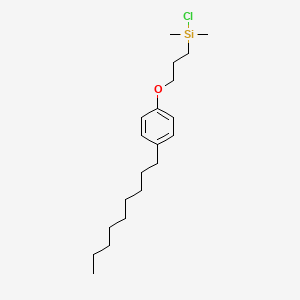
p-Nonylphenoxypropyldimethylchlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nonylphenoxypropyldimethylchlorosilane: is a chemical compound with the molecular formula C20H35ClOSi . It is known for its unique structure, which includes a nonylphenoxy group attached to a propyl chain, further bonded to a dimethylchlorosilane moiety. This compound is used in various industrial applications due to its reactivity and ability to form stable bonds with other materials .
Applications De Recherche Scientifique
Chemistry: p-Nonylphenoxypropyldimethylchlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silane coupling agents that enhance the adhesion between organic and inorganic materials.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Industrially, this compound is used in the production of silicone polymers and resins . It is also utilized in the manufacturing of coatings , adhesives , and sealants due to its excellent bonding properties .
Mécanisme D'action
Target of Action
p-Nonylphenoxypropyldimethylchlorosilane, also known as (4-Nonylphenoxypropyl)dimethylchlorosilane, is a chemical compound used as an intermediate in research .
Pharmacokinetics
As a chemical intermediate, its bioavailability would depend on the specific context of its use .
Result of Action
As a chemical intermediate, its effects would likely depend on the specific reactions it is involved in .
Action Environment
As a chemical intermediate, these factors would likely depend on the specific context of its use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nonylphenoxypropyldimethylchlorosilane typically involves the reaction of nonylphenol with a chlorosilane compound. The process can be summarized as follows:
- The resulting nonylphenoxypropyl chloride is then reacted with dimethylchlorosilane under controlled conditions to yield this compound.
Nonylphenol: reacts with in the presence of a base to form .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: p-Nonylphenoxypropyldimethylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like or in the presence of a base.
Hydrolysis: Conducted in the presence of or .
Oxidation and Reduction: Various oxidizing agents (e.g., ) or reducing agents (e.g., ) can be used.
Major Products Formed:
Substitution Reactions: Formation of various substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation and Reduction: Formation of oxidized or reduced phenoxy derivatives.
Comparaison Avec Des Composés Similaires
- p-Octylphenoxypropyldimethylchlorosilane
- p-Decylphenoxypropyldimethylchlorosilane
- p-Dodecylphenoxypropyldimethylchlorosilane
Comparison: Compared to its similar compounds, p-Nonylphenoxypropyldimethylchlorosilane offers a unique balance of hydrophobicity and reactivity due to its nonylphenoxy group. This makes it particularly effective in applications requiring both water repellency and strong adhesion . The length of the alkyl chain in the phenoxy group influences the compound’s properties, with longer chains providing increased hydrophobicity and shorter chains offering higher reactivity .
Propriétés
IUPAC Name |
chloro-dimethyl-[3-(4-nonylphenoxy)propyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35ClOSi/c1-4-5-6-7-8-9-10-12-19-13-15-20(16-14-19)22-17-11-18-23(2,3)21/h13-16H,4-12,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODLIJBWYFKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCC[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
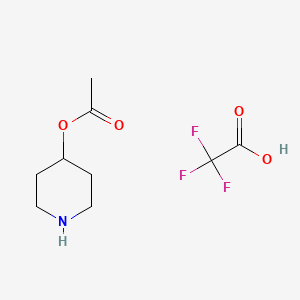
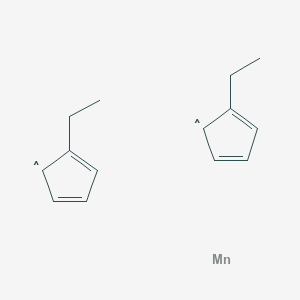
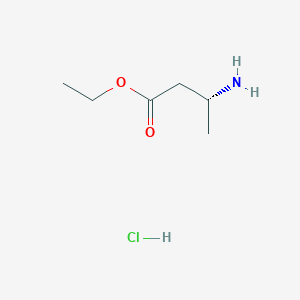
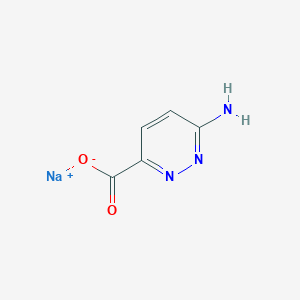
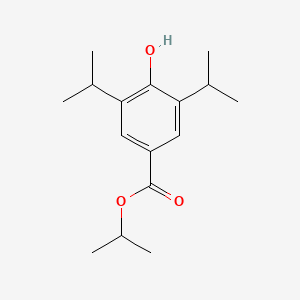
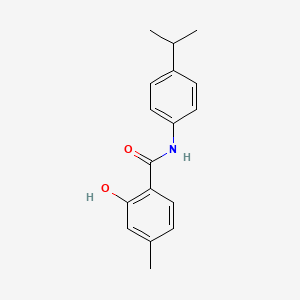
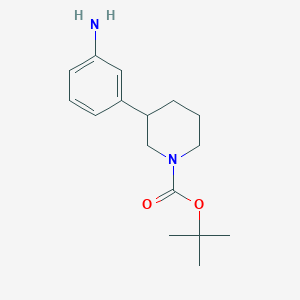
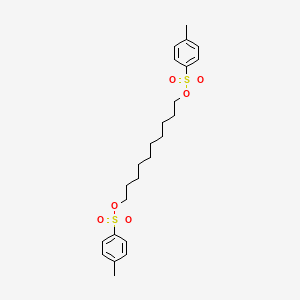
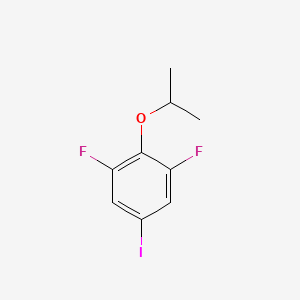
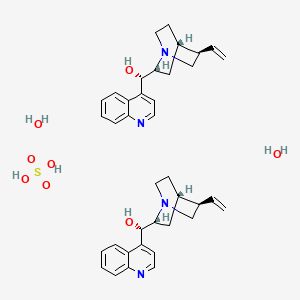
![Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B6353952.png)
